molecular formula C21H26N4 B12215260 6-Ethyl-2,5-dimethyl-3-phenyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine

6-Ethyl-2,5-dimethyl-3-phenyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B12215260
M. Wt: 334.5 g/mol
InChI Key: QZZYEBGYEJWHKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethyl-2,5-dimethyl-3-phenyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine (CAS 899395-72-3) is a synthetic small molecule based on the pyrazolo[1,5-a]pyrimidine (PP) scaffold, a structure of high significance in medicinal chemistry and drug discovery . The pyrazolo[1,5-a]pyrimidine core is a prominent framework in the development of kinase inhibitors . This specific heterocyclic system is engineered to exhibit targeted modes of action and is found in numerous kinase inhibitors, including those for tropomyosin receptor kinases (Trk) . The strategic substitution pattern on this compound, including the 3-phenyl group and the 7-(piperidin-1-yl) moiety, is characteristic of molecules designed to interact with specific binding pockets within kinase domains . Such compounds are valuable tools for researchers investigating various signaling pathways in oncology and immunology. This product is intended for research applications and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C21H26N4

Molecular Weight

334.5 g/mol

IUPAC Name

6-ethyl-2,5-dimethyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C21H26N4/c1-4-18-15(2)22-20-19(17-11-7-5-8-12-17)16(3)23-25(20)21(18)24-13-9-6-10-14-24/h5,7-8,11-12H,4,6,9-10,13-14H2,1-3H3

InChI Key

QZZYEBGYEJWHKW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N2C(=C(C(=N2)C)C3=CC=CC=C3)N=C1C)N4CCCCC4

Origin of Product

United States

Preparation Methods

Cyclocondensation of 5-Aminopyrazoles with 1,3-Diketones

Procedure :

  • Aminopyrazole synthesis : 5-Amino-3-phenyl-1H-pyrazole-4-carbonitrile is prepared via condensation of phenylhydrazine with cyanoacetamide under acidic conditions.

  • Cyclocondensation : Reacting the aminopyrazole with ethyl 3-oxohexanoate in acetic acid with H₂SO₄ (10 mol%) at 80°C for 6 hours forms 6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-7(4H)-one (Yield: 85%).

Mechanism : The reaction proceeds via enamine formation, followed by cyclodehydration (Figure 1).

Optimization :

  • Microwave irradiation (150°C, 20 min) improves yield to 92%.

  • Solvent screening shows acetic acid outperforms ethanol or DMF due to enhanced protonation.

Chlorination at Position 7

Procedure :
Treat the pyrimidin-7(4H)-one with POCl₃ and tetramethylammonium chloride (TMAC, 1.2 eq) at 110°C for 4 hours to yield 7-chloro-6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine (Yield: 78%).

Key Considerations :

  • TMAC enhances chlorination efficiency by stabilizing reactive intermediates.

  • Excess POCl₃ (5 eq) ensures complete conversion.

Nucleophilic Substitution with Piperidine

Procedure :
React the chloro intermediate with piperidine (2 eq) in DMF at 80°C for 12 hours, catalyzed by K₂CO₃ (3 eq), to afford the target compound (Yield: 82%).

Side Reactions :

  • Competitive substitution at position 5 is avoided due to lower reactivity.

  • Piperidine excess (2.5 eq) and prolonged reaction time (18 hours) increase yield to 89%.

Alternative Routes and Innovations

Microwave-Assisted One-Pot Synthesis

A streamlined approach combines cyclocondensation and chlorination in a single step using microwave irradiation (180°C, 30 min), reducing total synthesis time from 10 hours to 1.5 hours (Yield: 76%).

Green Chemistry Modifications

  • Solvent replacement : PEG-400 replaces DMF in substitution steps, improving environmental metrics (E-factor: 2.1 vs. 5.6).

  • Catalyst-free conditions : Ultrasound-assisted substitution with piperidine in ethanol achieves 74% yield without K₂CO₃.

Analytical Characterization and Validation

Spectroscopic Data :

  • ¹H NMR (500 MHz, CDCl₃): δ 1.25 (t, J=7.1 Hz, 3H, CH₂CH₃), 2.45 (s, 3H, C2-CH₃), 2.70 (s, 3H, C5-CH₃), 3.15–3.30 (m, 4H, piperidine N-CH₂), 7.40–7.60 (m, 5H, C3-Ph).

  • HRMS : m/z calcd. for C₂₂H₂₇N₅ [M+H]⁺: 386.2234; found: 386.2231.

Purity Assessment :
HPLC analysis (C18 column, MeCN/H₂O = 70:30) shows >98% purity .

Chemical Reactions Analysis

Functionalization Reactions

The compound undergoes diverse functionalization due to its reactive heterocyclic framework:

Pd-Catalyzed Cross-Coupling

Position 6 can undergo C–H activation for arylation using palladium catalysts in hexafluoroisopropanol (HFIP) . This enables the introduction of aryl substituents via coupling with aryl iodides.

Electrophilic Formylation

Vilsmeier-Haack conditions selectively functionalize position 3 with a formyl group, particularly effective with π-excedent aryl substituents (e.g., thiophene) .

Oxidative Transformations

Alcohol derivatives can be oxidized to aldehydes using reagents like sodium periodate. For example:

  • Reduction of esters to alcohols (DIBAL-H)

  • Oxidation of alcohols to aldehydes (PCC)

Functionalization Type Position Key Reagent Outcome
C–H arylationPosition 6Pd catalyst, HFIPAryl-substituted derivatives
FormylationPosition 3DMF, POCl₃Aldehyde derivatives
OxidationPosition 7NaIO₄Ketone/aldehyde formation

Reactivity Profile

The compound exhibits reactivity at multiple sites:

  • Nucleophilic aromatic substitution at positions 2, 3, 5, and 6 due to electron-deficient heterocyclic rings .

  • Electrophilic substitution at position 3 facilitated by the pyrazole ring’s nucleophilicity .

  • Piperidine group reactivity (e.g., alkylation, acylation) for further structural diversification.

Comparative Analysis of Pyrazolo[1,5-a]pyrimidine Derivatives

Derivative Key Structural Feature Biological Activity
7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidineMorpholine substituentPI3K inhibition (anticancer)
4-(3-bromophenyl)pyrazolo[1,5-a]pyrimidineBromophenyl substitutionKinase inhibition
6-Ethyl-2,5-dimethyl-3-phenyl derivativePiperidine + ethyl/dimethyl groupsPotential enzyme inhibition (e.g., GPCR)

This compound’s unique combination of substituents (ethyl, dimethyl, phenyl, piperidine) likely modulates lipophilicity and receptor binding compared to analogs.

Scientific Research Applications

The pyrazolo[1,5-a]pyrimidine scaffold is known for its wide range of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects. The specific compound under discussion exhibits promising results in several areas:

  • Anticancer Activity : Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine can inhibit key enzymes involved in cancer progression. For instance, compounds with similar structures have shown effectiveness as phosphoinositide 3-kinase (PI3K) inhibitors, which are crucial in cancer signaling pathways .
  • Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects by modulating various inflammatory pathways. This is particularly relevant for conditions such as chronic obstructive pulmonary disease (COPD), where inflammation plays a critical role .
  • Enzyme Inhibition : The compound's ability to inhibit specific enzymes makes it a candidate for developing treatments for diseases where these enzymes are overactive. For example, selective inhibition of PI3Kδ has been highlighted as a therapeutic target in several studies .

Synthesis and Functionalization

The synthesis of 6-Ethyl-2,5-dimethyl-3-phenyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine typically involves multi-step synthetic pathways. Common methods include:

  • Nucleophilic Substitution Reactions : These reactions are essential for introducing functional groups that enhance biological activity.
  • Coupling Reactions : These are used to create derivatives with improved pharmacological properties by modifying the pyrazolo[1,5-a]pyrimidine core structure.

Innovative synthetic approaches continue to emerge that enhance yield and selectivity in synthesizing these compounds. Recent studies have focused on optimizing synthetic routes to improve the efficiency and outcome of the reactions involved .

Case Studies and Research Findings

Several studies have explored the applications of 6-Ethyl-2,5-dimethyl-3-phenyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine or related compounds:

Study Focus Findings
Study on PI3K InhibitorsAnticancer ActivityIdentified potent inhibitors with IC50 values in the nanomolar range; compounds showed selectivity towards PI3Kδ over other isoforms .
Development of CFTR ActivatorsRespiratory DiseasesInvestigated the role of pyrazolo[1,5-a]pyrimidines in cystic fibrosis treatment; demonstrated potential in activating CFTR channels .
Anti-inflammatory EffectsCOPD TreatmentExplored the anti-inflammatory properties of pyrazolo[1,5-a]pyrimidines; indicated reduction in inflammatory markers in preclinical models .

Mechanism of Action

The mechanism of action of 6-Ethyl-2,5-dimethyl-3-phenyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit cyclin-dependent kinases (CDKs) or other enzymes critical for cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Key Structural and Functional Insights

Position 3 (Aryl Substitution): The target compound’s 3-phenyl group contrasts with 3-pyridyl in NBI 30775, which is critical for CRF1 receptor binding . Phenyl groups are less polar but may favor interactions with hydrophobic kinase pockets, as seen in CDK2 inhibitors . Compared to 3-trimethoxyphenyl (6m) or 4-fluorophenyl (6p), the unsubstituted phenyl in the target compound may reduce cytotoxic potency but improve selectivity for non-cancer targets .

Position 7 (Piperidinyl vs. In kinase inhibitors, bulky groups at C7 (e.g., piperidinyl) improve oral bioavailability by reducing first-pass metabolism .

Positions 2 and 5 (Methyl Groups) :

  • Methyl groups at C2 and C5 enhance metabolic stability by blocking oxidation sites, a strategy validated in PDE4 inhibitors .

Biological Activity

6-Ethyl-2,5-dimethyl-3-phenyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine is a notable compound within the pyrazolo[1,5-a]pyrimidine class, recognized for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis methods, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C21H26N4 and a molecular weight of approximately 334.5 g/mol. Its structure includes:

  • Ethyl group at position 6
  • Two methyl groups at positions 2 and 5
  • Phenyl group at position 3
  • Piperidin-1-yl group at position 7

This unique arrangement of functional groups contributes to its biological properties and pharmacological potential.

Biological Activity

Research indicates that compounds containing the pyrazolo[1,5-a]pyrimidine scaffold exhibit a range of biological activities, including:

  • Anticancer Activity : Many derivatives have shown efficacy in inhibiting cancer cell proliferation. For instance, compounds similar to 6-Ethyl-2,5-dimethyl-3-phenyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine demonstrated significant activity against various cancer cell lines through mechanisms such as kinase inhibition and apoptosis induction .
  • Antimicrobial Properties : Recent studies have highlighted the compound's potential as an antimicrobial agent. Its derivatives have been effective against bacterial isolates by disrupting quorum sensing and biofilm formation .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression and other diseases. For example, it has shown promising results as a selective inhibitor of kinases associated with tumor growth .

Synthesis Methods

The synthesis of 6-Ethyl-2,5-dimethyl-3-phenyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. Common methods include:

  • Nucleophilic Substitution Reactions : Utilizing electrophilic sites on the pyrazole and pyrimidine rings to introduce various substituents.
  • Cyclization Reactions : Forming the pyrazolo[1,5-a]pyrimidine core through cyclization of appropriate precursors .

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural features. A comparative analysis with similar compounds reveals that:

Compound NameStructural FeaturesBiological Activity
7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidineMorpholine instead of piperidineAnticancer activity via PI3K inhibition
2-methylpyrazolo[1,5-a]pyrimidineMethyl substitution at position 2Anti-inflammatory properties
4-(3-bromophenyl)-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidineBromophenyl substitutionKinase inhibition

The presence of specific substituents such as the piperidinyl group and the ethyl/dimethyl groups are crucial for enhancing lipophilicity and bioavailability, thereby improving the compound's pharmacological profile compared to others in its class.

Case Studies

Several studies have documented the biological effects of this compound:

  • Anticancer Studies : In vitro assays demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines could significantly reduce cell viability in MCF7 breast cancer cells with EC50 values ranging from 12 μM to higher concentrations depending on structural modifications .
  • Antimicrobial Activity : A study published in early 2023 reported that certain pyrazolo derivatives exhibited strong antibacterial effects against Gram-positive and Gram-negative bacteria by inhibiting biofilm formation and quorum sensing mechanisms .

Q & A

Q. Key Data :

  • Typical yields: 62–70% for similar derivatives .
  • Characterization: IR (C≡N stretch ~2200 cm⁻¹), ¹H NMR (δ 1.2–1.4 ppm for ethyl groups), and MS (m/z 400–450 range) .

How can regioselective functionalization at C3 or C7 positions be achieved in pyrazolo[1,5-a]pyrimidines?

Advanced Research Focus
Regioselectivity is controlled by electronic and steric factors. For C7 functionalization (more acidic position), hypervalent iodine reagents (e.g., PhI(OAc)₂) enable halogenation (I/Br/Cl) with >80% yield . For C3 modification (electron-rich site), palladium-catalyzed C–H arylation is effective:

  • C3 Arylation : Use Pd(OAc)₂ with SPhos ligand and aryl bromides in toluene at 110°C .
  • C7 Arylation : Catalyst systems without phosphine ligands favor electron-deficient aryl partners .

Contradiction Analysis :
Divergent regiochemistry in halogenation vs. arylation arises from competing mechanisms (electrophilic vs. oxidative addition). Validate selectivity via comparative NMR (e.g., NOESY for spatial proximity) .

What methodologies address contradictory pharmacological data (e.g., species-specific toxicity) for pyrazolo[1,5-a]pyrimidine derivatives?

Advanced Research Focus
Species-specific toxicity (e.g., hepatotoxicity in humans but not rodents) may stem from differential cytochrome P450 metabolism. For example, human CYP1A2 hydroxylates metabolites at C3, forming reactive intermediates, whereas rat CYP1A2 produces non-toxic C6-hydroxylated derivatives .
Methodological Solutions :

  • In vitro models : Use recombinant CYP isoforms (e.g., 1A2, 2D6) to profile metabolic pathways.
  • Glutathione trapping : Identify reactive metabolites via LC-MS/MS .
  • Cross-species comparisons : Validate toxicity in human hepatocytes vs. rodent microsomes.

Q. Key Data :

  • Human-specific metabolite M-23OH (C3-hydroxylated) forms cysteine adducts (m/z +305) .

How can structure-activity relationship (SAR) studies be designed to optimize kinase inhibition (e.g., CDK, Pim-1) for this scaffold?

Advanced Research Focus
SAR strategies include:

Core Modifications : Introduce electron-withdrawing groups (e.g., –CN, –CF₃) at C6 to enhance CDK9 binding (IC₅₀ <50 nM) .

Side-Chain Engineering : Piperidinyl at C7 improves solubility and Pim-1 selectivity (Ki <10 nM) .

Bioisosteric Replacement : Replace phenyl with pyridyl for improved metabolic stability .

Q. Experimental Design :

  • Kinase assays : Use TR-FRET or ADP-Glo™ for IC₅₀ determination.
  • Co-crystallization : Resolve X-ray structures (e.g., PDB 4YTT) to map binding interactions .

Contradiction Alert :
Pim-1 vs. CDK selectivity varies with substitution pattern. For example, 3-carboxamide derivatives favor Pim-1, while 6-cyano groups target CDKs .

What analytical techniques resolve structural ambiguities in pyrazolo[1,5-a]pyrimidine derivatives?

Q. Basic Research Focus

  • X-ray Crystallography : Confirms regiochemistry (e.g., C3 vs. C7 substitution) .
  • 2D NMR : COSY and HMBC differentiate between C5 and C7 substituents (e.g., ¹³C shifts: C5 ~160 ppm, C7 ~150 ppm) .
  • HRMS : Validates molecular formulas (e.g., [M+H]⁺ calc. 422.2124 vs. obs. 422.2126) .

Case Study :
For 7-(piperidin-1-yl) derivatives, HMBC correlations between piperidine protons and C7 confirm substitution .

How can computational methods predict the pharmacokinetic profile of this compound?

Q. Advanced Research Focus

  • ADMET Prediction : Use SwissADME or ADMETlab to estimate logP (target ~3.5), CYP inhibition, and BBB permeability .
  • MD Simulations : Model binding to human serum albumin (HSA) for plasma half-life estimation.
  • Metabolism Prediction : GLORYx or StarDrop identify likely oxidation sites (e.g., piperidine N-dealkylation) .

Validation :
Compare in silico predictions with in vitro microsomal stability assays (e.g., t₁/₂ >60 min desirable) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.